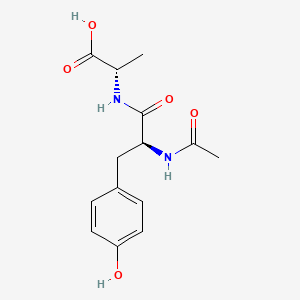

N-Acetyl-L-tyrosyl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

56272-47-0 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12-/m0/s1 |

InChI Key |

OESFJKBHQUNLDE-UFBFGSQYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl L Tyrosyl L Alanine and Analogous Peptide Systems

Established Chemical Synthesis Approaches

The creation of N-Acetyl-L-tyrosyl-L-alanine and similar peptide structures relies on well-established chemical synthesis methods. These techniques are broadly categorized into solution-phase and solid-phase synthesis, with further variations based on the protecting groups and activation methods employed.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) is a classical approach where reactants are dissolved in an appropriate solvent. wikipedia.org This method is particularly useful for large-scale synthesis and for peptides that are difficult to assemble on a solid support. wikipedia.org The synthesis of a dipeptide like this compound in solution typically involves the coupling of an N-terminally protected amino acid (N-acetyl-L-tyrosine) with a C-terminally protected amino acid (e.g., L-alanine methyl ester). libretexts.orgmasterorganicchemistry.com

Key steps in solution-phase synthesis include:

Protection: The amino group of L-tyrosine is first acetylated, and the carboxyl group of L-alanine is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent unwanted side reactions. libretexts.org

Coupling: The protected amino acids are then coupled using a reagent that activates the carboxyl group of N-acetyl-L-tyrosine, facilitating nucleophilic attack by the amino group of the L-alanine ester. masterorganicchemistry.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

Deprotection: Finally, the protecting group on the C-terminus of alanine (B10760859) is removed to yield the final dipeptide. libretexts.org

Recent advancements have introduced methods to accelerate solution-phase synthesis, such as the use of titanium tetrachloride (TiCl4) as a condensing agent under microwave irradiation, which can significantly reduce reaction times. mdpi.comnih.gov

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, has become the standard method for peptide synthesis in laboratory settings. wikipedia.org In SPPS, the C-terminal amino acid is attached to an insoluble resin support, and the peptide chain is assembled in a stepwise manner. wikipedia.orgbiosynth.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. lsu.edu

The general cycle of SPPS involves:

Attachment of the first amino acid (L-alanine) to the resin. peptide.com

Deprotection of the N-terminal protecting group. biosynth.com

Coupling of the next N-protected amino acid (N-acetyl-L-tyrosine). biosynth.com

Repetition of the deprotection and coupling steps until the desired sequence is complete. peptide.com

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups. biosynth.com

The most widely used SPPS strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. peptide.comcreative-peptides.com The side chains of amino acids are protected by acid-labile groups, typically based on tert-butyl (tBu). peptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups or the linkage to the resin. peptide.com

The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu A potential side reaction at the dipeptide stage in Fmoc-based SPPS is the formation of diketopiperazine, which can lead to the loss of the C-terminal dipeptide from the resin. chempep.comdu.ac.in Using bulky resins, such as 2-chlorotrityl chloride resin, can help to minimize this side reaction. chempep.com

An alternative to the Fmoc/tBu strategy is the Boc/Bzl method, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based (Bzl) groups for more permanent side-chain protection. peptide.comseplite.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.comdu.ac.inluxembourg-bio.com

While effective, the Boc/Bzl strategy is not fully orthogonal since both protecting groups are acid-labile. peptide.compeptide.com The harsh conditions required for final cleavage (e.g., HF) can be a significant drawback, necessitating specialized equipment. luxembourg-bio.com During Boc deprotection, the formation of tert-butyl carbonium ions can lead to side reactions with nucleophilic residues like tryptophan, cysteine, or methionine. peptide.compeptide.com

Protecting Group Chemistries in Dipeptide Elongation

The success of peptide synthesis, whether in solution or on a solid phase, is highly dependent on the appropriate use of protecting groups. nih.gov These groups temporarily block reactive functional groups on the amino acids to prevent undesirable side reactions. creative-peptides.com An ideal protecting group should be easy to introduce, stable under the reaction conditions for peptide bond formation, and readily removable without affecting the newly formed peptide bond or other protecting groups. biosynth.com

For the synthesis of this compound, key protecting groups include:

Nα-Amino Protection: In this specific case, the N-terminus of tyrosine is already acetylated, which serves as a permanent protecting group. For the elongation of a peptide chain, temporary protecting groups like Fmoc or Boc are essential. libretexts.org

Cα-Carboxyl Protection: In solution-phase synthesis, the carboxyl group of the C-terminal amino acid (alanine) is often protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting. libretexts.org

Side Chain Protection: The phenolic hydroxyl group of tyrosine is a reactive site that often requires protection to prevent side reactions, especially in Fmoc-based SPPS where it can be acylated. creative-peptides.com Common protecting groups for the tyrosine hydroxyl group are acid-labile, such as tert-butyl (tBu). creative-peptides.com

The concept of orthogonality is crucial in protecting group strategy. peptide.com Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection at different stages of the synthesis. biosynth.com The Fmoc/tBu strategy is a prime example of an orthogonal system, as the Fmoc group is base-labile while the tBu groups are acid-labile. peptide.com

Direct Acylation Procedures (e.g., utilizing acetic anhydride (B1165640) or acetyl chloride)

Direct N-acetylation is a fundamental step in preparing the N-acetylated amino acid precursor, N-acetyl-L-tyrosine, which is then used to form the dipeptide. This can be achieved by reacting L-tyrosine with an acylating agent such as acetic anhydride or acetyl chloride. nbinno.comgoogle.com

The reaction conditions for N-acetylation must be carefully controlled to achieve selective acetylation of the α-amino group. nih.gov In some cases, controlling the amount of acetic anhydride and performing the reaction at low temperatures (e.g., 0°C) can favor Nα-acetylation over side-chain acetylation. nih.gov The pH of the reaction medium can also influence the selectivity, with near-neutral pH often promoting Nα-acetylation. nih.gov

For peptides already assembled on a solid support, a process called "capping" is often employed. google.com This involves treating the resin-bound peptide with an acetylating agent, typically acetic anhydride, to block any unreacted amino groups from participating in subsequent coupling steps. google.comwpmucdn.com This prevents the formation of deletion sequences (N-1 impurities), which can be difficult to separate from the desired product. google.com

Interactive Data Table: Comparison of Peptide Synthesis Strategies

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (Fmoc/tBu) | Solid-Phase Synthesis (Boc/Bzl) |

| Principle | Reactants are in solution | Peptide built on a solid resin support | Peptide built on a solid resin support |

| Purification | Requires chromatography or crystallization after each step | Simple filtration and washing | Simple filtration and washing |

| Scalability | Good for large-scale synthesis | Typically for smaller research scale, but can be scaled | Can be used for larger scale |

| Nα-Protection | Various (e.g., Boc, Z) | Fmoc (base-labile) | Boc (acid-labile) |

| Side-Chain Protection | Various (e.g., Bzl) | tBu-based (acid-labile) | Bzl-based (strong acid-labile) |

| Cleavage Conditions | Mild (e.g., hydrolysis, hydrogenolysis) | Mild acid (e.g., TFA) | Strong acid (e.g., HF) |

| Key Advantage | Flexibility, suitable for complex peptides | Mild conditions, orthogonality | Well-established, robust |

| Key Disadvantage | Time-consuming purification | Potential for diketopiperazine formation | Harsh final cleavage, not fully orthogonal |

Advanced and Specialized Synthesis Techniques

Advanced and specialized synthesis techniques for this compound and its analogs focus on introducing specific functionalities, such as radiolabels for imaging, or creating complex architectures like macrocycles. These methods offer precise control over the molecular structure, enabling the development of sophisticated peptide systems for research and therapeutic applications.

Radiochemical Labeling Strategies (e.g., [18F]Fluorination for O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine)

Radiochemical labeling introduces a radioactive isotope into a molecule, allowing it to be traced in biological systems using imaging techniques like Positron Emission Tomography (PET). For tyrosine-containing peptides, the introduction of fluorine-18 (B77423) ([18F]), a positron emitter with a convenient half-life of approximately 110 minutes, is a common strategy. nih.gov A prominent example is the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), an analog used for PET imaging of tumors. researchgate.netnih.gov The synthesis of such radiolabeled compounds can be achieved through either indirect or direct labeling pathways.

Indirect labeling is a multi-step approach where a small molecule, known as a prosthetic group or bifunctional labeling agent, is first radiolabeled with [18F] and then conjugated to the target peptide. nih.govresearchgate.net This method is widely used for biomolecules like peptides and proteins that may be sensitive to the harsh conditions often required for direct fluorination, such as high temperatures and strong bases. nih.govresearchgate.net

The process typically involves:

[18F]Fluorination of a Prosthetic Group Precursor: A precursor molecule is reacted with [18F]fluoride to produce the radiolabeled prosthetic group. A commonly used example is the synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). nih.gov

Purification: The labeled prosthetic group is purified to remove unreacted [18F]fluoride and precursor material.

Conjugation: The purified prosthetic group is then reacted with the target peptide. For instance, [18F]SFB can be conjugated to the free amine group of a peptide. nih.gov

An example of an indirect route for synthesizing [18F]FET involves a two-step reaction: the initial [18F]fluorination of 1,2-bis(tosyloxy)ethane, followed by the fluoroalkylation of unprotected L-tyrosine. researchgate.net This approach avoids subjecting the sensitive amino acid to the initial harsh radiofluorination conditions.

| Strategy | Description | Advantages | Disadvantages | Example Prosthetic Groups |

|---|---|---|---|---|

| Indirect Labeling | A prosthetic group is first radiolabeled and then conjugated to the peptide. nih.govresearchgate.net | Suitable for heat-sensitive biomolecules; avoids harsh conditions for the target peptide. researchgate.net | Multi-step process, potentially longer synthesis time. nih.gov | N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), 6-Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester. nih.govnih.gov |

| Direct Labeling | [18F]fluoride is directly incorporated into a precursor of the final molecule. researchgate.netnih.gov | Fewer synthetic steps, potentially faster. nih.gov | Often requires harsh conditions (high temperature, base) not suitable for all peptides; separation of precursor can be difficult. nih.govacs.org | N/A (Direct reaction on precursor) |

Direct labeling involves the direct incorporation of [18F]fluoride into a precursor of the final molecule in a single chemical step. nih.govnih.gov To prevent unwanted side reactions with the peptide's functional groups and to enhance the reactivity of the target site, protected precursors are typically used. researchgate.net

This method relies on nucleophilic substitution, where the highly reactive [18F]fluoride ion displaces a good leaving group on an aromatic ring or an aliphatic chain of the precursor molecule. researchgate.netnih.gov Common leaving groups include tosylates, mesylates, triflates, nitro groups, and trimethylammonium salts. researchgate.net

For the synthesis of [18F]FET, a direct labeling approach involves the nucleophilic radiofluorination of a protected precursor like N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester. This is followed by a rapid deprotection step to remove the protecting groups (e.g., BOC and methyl ester) and yield the final product. researchgate.net While direct labeling can be more streamlined, a significant challenge is the difficulty of separating the final [18F]-labeled product from the structurally similar, unreacted nitro- or other precursor compounds. acs.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate and improve the efficiency of radiochemical labeling. creative-peptides.comomizzur.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times, increase radiochemical yields, and improve reproducibility. researchgate.netcreative-peptides.com

In the context of peptide synthesis, microwave energy can expedite both the coupling of amino acids and the removal of protecting groups. creative-peptides.comgoogle.comgoogle.com For radiolabeling, this technology has been successfully applied to both direct and indirect methods for synthesizing [18F]FET. researchgate.net

For the indirect pathway of [18F]FET synthesis , each of the two steps (fluorination of the tosyl precursor and subsequent alkylation of tyrosine) can be completed in just 2-3 minutes under microwave conditions, with high and reproducible radiochemical yields. researchgate.net

For the direct pathway , microwave heating can significantly reduce the time required for the radiofluorination step, achieving labeling efficiencies of up to 37% in a 3-minute synthesis time. researchgate.net

This rapid heating minimizes the decay of the short-lived fluorine-18 isotope and can lead to higher purity products by reducing the formation of side products. creative-peptides.com

| Labeling Method | Reaction Step | Conventional Time | Microwave-Assisted Time | Reported Yield/Efficiency |

|---|---|---|---|---|

| Indirect Pathway | Fluorination of 1,2-bis(tosyloxy)ethane | Longer | 2-3 minutes | 85% |

| Fluoroalkylation of L-tyrosine | Longer | 2-3 minutes | 95% | |

| Direct Pathway | Radiofluorination of Protected Precursor | Longer | 3 minutes | 37% labeling efficiency |

Bioinspired and Enzymatic Synthesis Approaches

Nature provides sophisticated machinery for peptide synthesis that can be harnessed and adapted for creating novel peptide structures. Bioinspired and enzymatic approaches offer high selectivity and the ability to work under mild, aqueous conditions, providing alternatives to traditional chemical synthesis.

A bioinspired strategy has been developed for the ribosomal synthesis of macrocyclic peptides containing stable thioether bridges. nih.govacs.org This method mimics the biosynthetic logic of lanthipeptides, a class of naturally occurring, ribosomally synthesized, and post-translationally modified peptides. acs.org

The process is conducted within bacterial cells (e.g., Escherichia coli) and involves several key components:

Genetic Encoding of Unnatural Amino Acids: The genetic code of the host organism is expanded to incorporate an unnatural amino acid (UAA). For thioether bridging, a cysteine-reactive UAA such as O-(2-bromoethyl)-tyrosine (O2beY) is used. nih.govacs.org

Ribosomal Synthesis of a Linear Precursor: The ribosome synthesizes a linear polypeptide precursor. This precursor is engineered to contain the UAA at a specific position, a target peptide sequence, and a reactive cysteine residue within that sequence. nih.gov

Spontaneous Intramolecular Cyclization: Following ribosomal synthesis, a spontaneous and chemoselective reaction occurs between the sulfhydryl group of the cysteine residue and the bromoethyl group of the UAA side chain, forming a stable thioether bridge and thus a macrocyclic peptide. nih.govacs.org

Intein-Catalyzed Splicing: The process is often combined with intein-catalyzed protein splicing. The precursor peptide is fused to an intein (a protein splicing element), which facilitates the excision of the macrocyclic peptide from the larger fusion protein. nih.gov By using a split intein system, this methodology can also be adapted to create head-to-tail cyclization, resulting in bicyclic peptide structures. nih.govnih.gov

This innovative approach enables the creation of large, genetically encoded libraries of structurally diverse macrocyclic peptides inside living cells, providing a powerful platform for drug discovery and screening. nih.govnih.gov

Application of N-Acetyltransferases in Amino Acid Derivatization

N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a substrate. While their primary biological role is the N-terminal acetylation of proteins, a process crucial for protein stability and function, their synthetic utility in the derivatization of individual amino acids is an area of growing interest. The production of N-acetylated amino acids, such as N-acetyl-L-tyrosine, can be achieved through the direct synthesis by specific N-acetyltransferases. hmdb.ca

N-acetyltransferases exhibit a range of substrate specificities. These enzymes are categorized into different types (NatA, NatB, NatC, etc.), each recognizing specific N-terminal amino acid sequences in peptides. hmdb.ca This inherent specificity can be harnessed for the targeted N-acetylation of amino acids like L-tyrosine, the initial component of this compound. The enzymatic reaction involves the activation of the amino acid by the enzyme, followed by the acetyl group transfer from acetyl-CoA. This biocatalytic approach avoids the use of harsh chemical reagents often employed in traditional acetylation methods.

Research into the substrate scope of various NATs has provided insights into their potential for synthetic applications. While much of the research has focused on their role in protein modification, the ability of these enzymes to acetylate free amino acids or short peptides lays the groundwork for their use in producing N-acetylated amino acid building blocks for peptide synthesis.

Table 1: Substrate Specificity of Selected N-Acetyltransferases

| N-Acetyltransferase Type | Typical N-Terminal Amino Acid Substrates in Peptides |

| NatA | Alanine, Serine, Threonine, Cysteine, Valine, Glycine hmdb.ca |

| NatB | Methionine followed by acidic residues (e.g., Aspartic acid, Glutamic acid) |

| NatC | Methionine followed by hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine) |

This table provides a general overview of the substrate preferences of different NATs based on their activity on peptide sequences. The application to free amino acids is an area of ongoing research.

Amine Transaminase Cascades for Non-Canonical Amino Acid Integration into Peptides

Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines and amino acids, including non-canonical amino acids (ncAAs), which are valuable building blocks for creating modified peptides with enhanced properties. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org

Enzymatic and chemoenzymatic cascades involving ATAs provide efficient routes to ncAAs. mdpi.com These cascades can involve multiple enzymes that work in sequence to convert a simple starting material into a complex amino acid. The integration of these ncAAs into peptides can then be achieved through subsequent chemical or enzymatic peptide synthesis methods.

A more direct enzymatic approach for peptide synthesis involves the asymmetric biomimetic transamination of α-keto amides. This method allows for the direct formation of a peptide bond. nih.gov In this strategy, a chiral pyridoxamine (B1203002) catalyst mimics the action of a transaminase, facilitating the conversion of an α-keto amide into a dipeptide. This approach is particularly advantageous for synthesizing peptides containing unnatural amino acids, as it bypasses the need to first synthesize the chiral non-canonical amino acid separately. nih.gov

The process involves the condensation of a peptide or amino acid ester with an α-keto acid, followed by an asymmetric transamination step to form a new peptide with a defined stereochemistry at the newly formed amino acid residue. nih.gov This methodology has been successfully applied to the synthesis of various peptides, demonstrating its potential for the efficient construction of complex peptide structures.

Table 2: Example of a "Condensation-Transamination" Process for Peptide Synthesis nih.gov

| Step | Description | Reactants | Product |

| 1 | Condensation | Methyl ester of a dipeptide (e.g., Diprotin A) and an α-keto acid | Intermediate α-keto amide |

| 2 | Asymmetric Transamination | Intermediate α-keto amide and a chiral pyridoxamine catalyst | Tetrapeptide with a newly formed chiral amino acid residue |

This cascade approach, where the chirality of the new amino acid is established during the transamination process, offers a streamlined route for incorporating diverse amino acid building blocks, including those synthesized via other transaminase-catalyzed reactions, into peptide chains.

Biochemical Interactions and Mechanistic Insights Pertaining to N Acetyl L Tyrosyl L Alanine

Enzymatic Recognition and Substrate Specificity

The enzymatic processing of N-Acetyl-L-tyrosyl-L-alanine is governed by the specificity of enzymes that recognize N-acetylated amino acids and peptide bonds. Key enzyme families in this context include aminoacylases, amidohydrolases, and peptidases.

Aminoacylases are enzymes that catalyze the hydrolysis of N-acylated amino acids to yield a free amino acid and an acyl group. hmdb.canih.gov These enzymes play a role in the catabolism of N-terminally acetylated proteins. nih.gov The intracellular breakdown of such proteins is thought to involve two key enzymes: N-acylpeptide hydrolase (APH), which cleaves the N-terminal acetylated amino acid from the peptide, and an aminoacylase, such as aminoacylase 1 (ACY1), which then deacetylates the released amino acid. nih.govresearchgate.net

The aminoacylase family exhibits varied substrate specificities. Aminoacylase 3 (AA3), for instance, preferentially deacetylates Nα-acetylated aromatic amino acids. nih.gov Research on mouse AA3 has shown its ability to hydrolyze Nα-acetyl-L-tyrosine. nih.gov This suggests that the N-acetyl-L-tyrosyl moiety of this compound could be recognized and potentially cleaved by AA3 or enzymes with similar specificity. The interaction is mediated through van der Waals forces within the enzyme's active site, which allows for a dynamic interface capable of accommodating a diverse range of substrates. nih.gov N-Acetyl-L-alanine is also a known substrate for aminoacylases, and its presence is noted in individuals with aminoacylase I deficiency. hmdb.ca

Amidohydrolases are a broader class of enzymes that cleave amide bonds. N-acetylmuramoyl-L-alanine amidase, a type of amidohydrolase, specifically acts on the amide bond between N-acetylmuramic acid and L-alanine in bacterial peptidoglycan. researchgate.net While its primary substrate is part of the bacterial cell wall, its specificity for cleaving an amide bond adjacent to an L-alanine residue provides a basis for inferring potential, though not confirmed, interaction with the tyrosyl-alanine peptide bond in this compound under certain conditions.

| Enzyme | Substrate Example | Interaction/Activity |

|---|---|---|

| Aminoacylase 3 (AA3) | Nα-acetyl-L-tyrosine | Preferentially deacetylates Nα-acetylated aromatic amino acids. nih.gov |

| Aminoacylase 1 (ACY1) | N-Acetyl-L-alanine | Deacetylates the N-terminal amino acid released from peptides. nih.govresearchgate.net |

| N-acylpeptide hydrolase (APH) | N-terminally acetylated peptides | Cleaves the N-terminal acetylated amino acid from the peptide chain. nih.gov |

N-acetylmuramoyl-L-alanine amidase (NAMLAA) is a key enzyme in bacterial cell wall metabolism. wikipedia.orgebi.ac.uk It is an autolysin that specifically hydrolyzes the amide bond between N-acetylmuramic acid (MurNAc) and L-alanine residues in peptidoglycan. wikipedia.orgebi.ac.uknih.govebi.ac.uk This action separates the glycan backbone from the peptide stem, playing a crucial role in cell separation during bacterial division and in the breakdown of the cell wall (bacteriolysis). ebi.ac.ukmdpi.com

The enzyme is widely distributed, found not only in bacteria but also in bacteriophages as endolysins. wikipedia.orgebi.ac.uk In mammals, including humans, NAMLAA activity has been detected in serum and various bodily fluids like saliva and milk. nih.govnih.govvub.be The human version of the enzyme is a Zn2+-dependent amidase. nih.gov

The substrate specificity of NAMLAA has been studied, showing a marked preference for the muramoyl tripeptide derived from Escherichia coli or Bacillus cereus mureins. vub.be The minimal peptidoglycan fragment that can be hydrolyzed by human PGRP-L (a human NAMLAA) is MurNAc-tripeptide. nih.gov The enzyme's primary function is to cleave the bond between the lactyl group of MurNAc and the α-amino group of L-alanine. researchgate.net While its natural substrate is peptidoglycan, the enzyme's specific recognition of the N-acetylated sugar linked to L-alanine suggests a defined active site geometry. There is no direct evidence of this compound being a substrate for NAMLAA. However, the enzyme's function highlights a biological mechanism for cleaving amide bonds involving L-alanine that is preceded by an N-acetylated moiety.

The acetylation of amino acid residues within a protein can significantly alter its function. The acetylation of tyrosyl residues, in particular, can modulate enzyme activity. The hydroxyl group of tyrosine can be a target for acetylation. nih.gov

Studies on ecto-nucleoside triphosphate diphosphohydrolase 3 (NTPDase3) have shown that chemical modification of tyrosine residues with N-acetylimidazole leads to an increase in its nucleotidase activity. nih.gov Specifically, the acetylation of tyrosine 252 was identified as being responsible for this enhanced activity. nih.gov

Intracellular Metabolic Pathways and Biotransformations

Within the cell, N-acetylated compounds can participate in various metabolic and detoxification pathways. Their biotransformation is crucial for cellular homeostasis and response to metabolic stress.

N-acetylated amino acids and their derivatives can serve as important intermediates in biosynthetic pathways. A well-established example is N-acetylglutamate, which functions as an allosteric activator of carbamoyl phosphate (B84403) synthetase I, a key enzyme in the urea cycle. mdpi.comnih.gov The synthesis of N-acetylated amino acids can occur through the action of specific N-acetyltransferases or through the degradation of N-acetylated proteins. hmdb.cahmdb.ca

In some bacteria, dipeptides play a role in cellular adaptation. For example, the dipeptide N-acetylglutaminylglutamine amide (NAGGN) is synthesized by bacteria like Sinorhizobium meliloti in response to high osmolarity and plays a crucial role in osmoprotection. researchgate.net The biosynthetic pathway for NAGGN involves a bifunctional enzyme that first catalyzes the formation of N-acetylglutaminylglutamine, followed by the addition of an amide group. researchgate.net This illustrates a conserved pathway for the nonribosomal synthesis of a specific N-acetylated dipeptide that is vital for survival under environmental stress.

The dipeptide L-Alanyl-L-tyrosine, after entering the body, can be broken down to release tyrosine, which can then be utilized for processes like melanin synthesis. nih.gov this compound could potentially serve a similar role as a precursor, delivering tyrosine and alanine (B10760859) to cells for various metabolic purposes. N-acetylated amino acids are also considered intermediates in both primary and alternative metabolism, participating in processes like the regulation of the urea cycle and myelin synthesis. mdpi.com

| Compound | Role | Pathway/Function |

|---|---|---|

| N-acetylglutamate | Allosteric activator | Activates carbamoyl phosphate synthetase I in the urea cycle. mdpi.comnih.gov |

| N-acetylglutaminylglutamine amide (NAGGN) | Osmoprotectant | Synthesized by bacteria in response to osmotic stress. researchgate.net |

| N-acetylated amino acids | Metabolic intermediates | Involved in urea cycle regulation and myelin synthesis. mdpi.com |

N-acetylation is a significant pathway in the detoxification of various compounds. The most well-known example is N-acetyl-L-cysteine (NAC), which is a precursor to the antioxidant glutathione (GSH). casi.orgnih.gov By replenishing cellular GSH levels, NAC supports the body's defense against oxidative stress and the detoxification of harmful substances. casi.orgnih.gov

N-acetylation can also serve as a direct detoxification mechanism. In Saccharomyces cerevisiae (yeast), D-amino acids, which can be toxic, are detoxified by an N-acetyltransferase that converts them into their N-acetylated forms, which are then removed from the cell. science.gov This process is crucial for the yeast's tolerance to D-amino acids. science.gov

Furthermore, the conjugation of acyl groups to amino acids is a biotransformation process that can enhance the solubility and excretion of carboxylic acid intermediates, which can be toxic if they accumulate. mdpi.com This is particularly relevant in certain inherited metabolic diseases. mdpi.com While the direct role of this compound in detoxification has not been explicitly detailed, the principles of N-acetylation as a detoxification strategy in other biological contexts suggest that it could potentially participate in similar endogenous protective mechanisms.

Hydrolysis and Deacetylation Pathways (e.g., of O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine prodrugs)

Prodrugs are inactive precursors of pharmacologically active agents that are designed to improve drug delivery and are converted to the active form within the body. Dipeptide prodrugs, such as those involving this compound, are often employed to enhance properties like solubility and membrane permeability. The activation of these prodrugs typically involves hydrolysis of the peptide bond and, in the case of N-acetylated compounds, subsequent deacetylation.

In the context of N-acetylated dipeptide prodrugs, the activation mechanism can be more complex. For example, N-formyldipeptide masked prodrugs have been developed to be activated by human peptide deformylase. In this system, the enzyme removes the N-formyl group, which initiates a cascade involving spontaneous dipeptide cyclorelease and linker self-immolation to free the parent drug. A similar enzymatic deacetylation step would likely be required for the activation of an N-acetylated prodrug.

The stability of the ester or amide linkage in a prodrug is a critical factor in its design. Studies on N-acyloxymethyl derivatives of peptide-like structures have shown that the ester group is readily hydrolyzed by plasma enzymes, which leads to the formation of an N-hydroxymethyl amide that subsequently decomposes to the parent amide. This suggests that plasma esterases could play a role in the initial stages of O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine prodrug metabolism.

It is important to note that the efficiency of prodrug conversion can vary significantly. For instance, in a study comparing different tyrosine prodrugs, N-acetyl-L-tyrosine was found to be the least effective in increasing brain tyrosine levels, suggesting that its hydrolysis and/or transport across the blood-brain barrier may be limited. nih.gov

The following table summarizes the general enzymatic processes that may be involved in the hydrolysis and deacetylation of N-acetylated dipeptide prodrugs.

| Enzymatic Step | Enzyme Class | Description | Potential Relevance |

| Deacetylation | Acylases/Amidases | Removal of the N-terminal acetyl group. | A necessary step to expose the N-terminus for further processing or to reveal the active compound. |

| Peptide Bond Hydrolysis | Peptidases/Proteases | Cleavage of the peptide bond between tyrosine and alanine. | Releases the two amino acid constituents or a modified form of the drug. |

| Ester Hydrolysis | Esterases | Cleavage of any ester linkages within the prodrug moiety. | Important for prodrugs designed with ester-based linkers. nih.gov |

N-Terminal Acetylation in Protein Biology

N-terminal acetylation is a widespread protein modification in eukaryotes, affecting a large portion of the proteome. This modification involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a protein.

Enzymatic Systems Involved in N-Terminal Acetylation (e.g., Ribosomal Alanine N-Acetyltransferase)

The enzymes responsible for N-terminal acetylation are known as N-terminal acetyltransferases (NATs). These enzymes are typically multi-subunit complexes with distinct substrate specificities. In eukaryotes, several different NATs have been identified, each targeting proteins with specific N-terminal amino acid sequences.

One such enzyme is the ribosomal-protein-alanine N-acetyltransferase , which catalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal alanine residue of specific ribosomal proteins. The systematic name for this enzyme class is acetyl-CoA:ribosomal-protein-L-alanine N-acetyltransferase. acs.org This enzyme is responsible for the N-terminal acetylation of ribosomal protein S18 in Escherichia coli. acs.org

More broadly, the NatA complex is a major N-terminal acetyltransferase in eukaryotes. It is responsible for the acetylation of proteins that have small N-terminal residues, such as alanine, serine, threonine, and glycine, after the initiator methionine has been removed by methionine aminopeptidases. In yeast, the NatA enzyme is responsible for the N-terminal acetylation of approximately 30% of the proteome. nih.gov The catalytic subunit of the NatA complex is Naa10. nih.gov

The following table provides an overview of some of the major N-terminal acetyltransferases and their substrate specificities.

| N-terminal Acetyltransferase (NAT) | Substrate Specificity (N-terminal amino acids) | Cellular Location |

| NatA | Alanine, Serine, Threonine, Glycine, Cysteine, Valine | Ribosome-associated |

| NatB | Methionine followed by an acidic or amidic residue | Ribosome-associated |

| NatC | Methionine followed by a hydrophobic or amphipathic residue | Ribosome-associated |

| NatD | Histone H2A and H4 | Nucleus |

| NatE | Methionine followed by a hydrophobic or amphipathic residue | Ribosome-associated |

| NatF | Methionine followed by a hydrophobic or amphipathic residue | Ribosome-associated |

Significance for Protein Protection and Stability

N-terminal acetylation has a significant impact on protein stability and can protect proteins from degradation. One of the primary mechanisms by which N-terminal acetylation protects proteins is by preventing their ubiquitination and subsequent degradation by the proteasome. The N-end rule pathway is a cellular system that recognizes the N-terminal residue of a protein and targets it for degradation if it is a destabilizing residue. N-terminal acetylation can block this pathway by modifying the N-terminal amino group, thus preventing its recognition by the degradation machinery.

Studies have shown that NatC-mediated N-terminal acetylation acts as a protective mechanism against protein degradation, which is important for longevity and motility. nih.gov The removal of N-terminal acetylation can lead to an increased turnover of ribosomal proteins, suggesting a role for this modification in maintaining ribosome stability. nih.gov

However, the role of N-terminal acetylation in protein stability can be complex and substrate-specific. While it often protects against degradation, in some contexts, it can also act as a degradation signal. For instance, the Ac/N-end rule pathway can recognize acetylated N-termini as a signal for ubiquitination and degradation.

Cellular and Systemic Functional Modulation

The components of this compound, namely N-acetyl-L-tyrosine and the modified tyrosine residue, can influence cellular and systemic functions through various mechanisms, including cellular stress responses and modifications by reactive nitrogen species.

Investigation of Cellular Stress Responses (e.g., Mitohormesis Triggered by N-acetyl-L-tyrosine)

Mitohormesis is a biological response where a low level of mitochondrial stress leads to an adaptive increase in stress resistance and longevity. N-acetyl-L-tyrosine (NAT) has been identified as an endogenous molecule that can trigger mitohormesis in response to stress. nih.govnih.gov

Under stressful conditions, such as heat stress, the concentration of NAT increases in the blood or hemolymph of animals. nih.govnih.gov This increase in NAT leads to a transient and mild perturbation of mitochondria, which results in a small increase in the production of reactive oxygen species (ROS). nih.govnih.gov This low level of ROS acts as a signaling molecule, initiating a retrograde response from the mitochondria to the nucleus. nih.gov

This signaling cascade involves the activation of the transcription factor FoxO, which in turn increases the expression of antioxidant enzymes and Keap1. nih.govnih.gov The upregulation of these protective genes enhances the organism's tolerance to subsequent, more severe stress. Pretreatment with NAT has been shown to significantly increase the stress tolerance of insects and mice. nih.govnih.gov This process highlights a crucial role for N-acetyl-L-tyrosine in mediating an adaptive stress response at both the cellular and systemic levels.

The key steps in NAT-induced mitohormesis are summarized in the table below.

| Step | Description | Key Molecules |

| Stress Induction | Environmental stress (e.g., heat) leads to an increase in NAT levels. | N-acetyl-L-tyrosine (NAT) |

| Mitochondrial Perturbation | NAT causes a transient disruption of mitochondrial function. | Mitochondria |

| ROS Production | A small, controlled amount of reactive oxygen species is generated. | Reactive Oxygen Species (ROS) |

| Retrograde Signaling | ROS acts as a signal to the nucleus. | ROS |

| Transcription Factor Activation | The transcription factor FoxO is activated. | FoxO |

| Gene Expression | Increased expression of antioxidant enzymes and Keap1. | Antioxidant enzymes, Keap1 |

| Enhanced Stress Tolerance | The organism becomes more resilient to subsequent stress. |

Advanced Computational Modeling and Simulation in N Acetyl L Tyrosyl L Alanine Research

Quantum Chemical Investigations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of N-Acetyl-L-tyrosyl-L-alanine, from its electronic behavior to its thermochemical properties.

The electronic structure of a molecule is pivotal to its reactivity and chemical properties. For this compound, quantum chemical methods are employed to analyze its molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro In this compound, the HOMO is typically localized on the electron-rich tyrosine residue, specifically the phenol (B47542) ring, making it the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the peptide backbone, particularly the carbonyl groups, which act as the principal sites for nucleophilic attack. This analysis is fundamental in predicting how the dipeptide will interact with other molecules and its potential role in various chemical reactions. youtube.com

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -8.5 | Tyrosine Phenol Ring |

| LUMO Energy | -1.2 | Peptide Backbone Carbonyls |

| HOMO-LUMO Gap | 7.3 | N/A |

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Techniques such as Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govjetir.org These predicted spectra serve as a powerful tool for identifying the molecule and analyzing its conformational states.

Furthermore, more advanced chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can be computationally modeled. dtu.dkresearchgate.net These methods are particularly sensitive to the molecule's stereochemistry. By simulating the VCD and ROA spectra of different conformers of this compound, researchers can gain detailed insights into its three-dimensional structure and behavior in solution. xray.cz

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

|---|---|---|---|

| Amide I | C=O stretch | 1650-1680 | 1650-1680 |

| Amide II | N-H bend, C-N stretch | 1510-1570 | 1510-1570 |

| Tyrosine Ring | C=C stretch | 1600, 1500 | 1600, 1500 |

| Carboxylate | C=O stretch (asymmetric) | 1550-1610 | - |

Quantum chemical calculations can also predict the thermochemical properties of this compound with a high degree of accuracy. nih.gov By performing a full vibrational analysis, it is possible to compute key thermodynamic parameters such as heat capacities, entropies, enthalpies, and Gibbs free energies. nih.gov This information is vital for understanding the stability of the dipeptide under various conditions and for predicting the thermodynamics of reactions in which it participates. These computational predictions are particularly useful when experimental data is difficult or impossible to obtain.

| Property | Predicted Value |

|---|---|

| Heat Capacity (Cp) | 350 J/(mol·K) |

| Entropy (S) | 450 J/(mol·K) |

| Enthalpy of Formation (ΔfH°) | -800 kJ/mol |

| Gibbs Free Energy of Formation (ΔfG°) | -450 kJ/mol |

Development and Validation of Force Fields for Peptide Systems

Molecular mechanics simulations, which are essential for studying larger systems and longer timescales, rely on the accuracy of force fields. walshmedicalmedia.com A force field is a set of parameters that describes the potential energy of a system of atoms. For peptides like this compound, the development and validation of accurate force fields are critical. nih.gov

Force field parameters are often derived from quantum mechanical calculations on smaller, representative fragments of the molecule. nih.gov These parameters are then refined and validated against experimental data, such as conformational energies and spectroscopic measurements. The goal is to create a force field that can accurately reproduce the structure, dynamics, and interactions of the peptide in various environments. semanticscholar.org

Protein-Peptide Interaction Modeling

Understanding how this compound interacts with proteins is crucial for elucidating its biological function. Computational modeling provides powerful tools to investigate these interactions at an atomic level. mdpi.comresearchgate.net

A key enzyme that interacts with tyrosine and its derivatives is tyrosyl-tRNA synthetase (TyrRS). nih.govebi.ac.uk This enzyme is responsible for attaching tyrosine to its corresponding transfer RNA (tRNA) during protein synthesis. researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between this compound and the active site of TyrRS. nih.gov

Molecular docking predicts the preferred binding orientation of the dipeptide within the enzyme's active site, providing a static snapshot of the interaction. nih.gov Following docking, MD simulations can be performed to study the dynamic behavior of the complex over time. These simulations can reveal key information about the stability of the interaction, the specific amino acid residues involved in binding, and any conformational changes that occur upon binding. nih.gov This detailed understanding of substrate-enzyme recognition is invaluable for fields such as drug design and enzymology. researchgate.net

Integration of Machine Learning for Enhanced Prediction Accuracy in Molecular Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of molecular modeling by offering powerful tools to enhance the accuracy and efficiency of simulations. rsc.org For peptides like this compound, ML can be applied to predict a wide range of properties, from structural ensembles to energetic landscapes, often overcoming the limitations of traditional computational methods. frontiersin.orgarxiv.org

Furthermore, ML models can significantly accelerate computationally demanding tasks in molecular dynamics simulations. For instance, calculating the Hessian matrix, which describes the curvature of the potential energy surface, is typically resource-intensive. Unsupervised ML algorithms based on the "neural gas" concept can provide accurate approximations of the Hessian by grouping molecular configurations with similar geometries, thereby reducing computational cost without sacrificing significant accuracy. nih.gov This has been demonstrated in the full-dimensional simulation of small synthetic peptides. nih.gov

Another innovative approach is transfer learning, where knowledge gained from simpler, well-studied systems is applied to more complex ones. nih.gov Researchers have shown that a model trained on the conformational free energy of alanine (B10760859) dipeptide can be successfully transferred to predict the properties of a more complex peptide like tri-alanine. nih.gov This methodology, which uses novel hypergraph representations of molecules, suggests that models could be trained on simple dipeptides like this compound to predict the behavior of larger, biologically relevant polypeptides. nih.gov

The table below outlines several ML applications pertinent to the study of this compound.

| Machine Learning Application | ML Technique(s) | Objective & Benefit |

| Peptide Structure Prediction | Deep Learning (e.g., PepFlow) | Generates a full ensemble of peptide conformations, capturing molecular flexibility. utoronto.ca |

| Binding Site Prediction | Support Vector Machine (SVM), Random Forest (RF) | Predicts peptide-protein binding residues using sequence and/or structural data. arxiv.org |

| Accelerating MD Simulations | Unsupervised Learning (Neural Gas) | Approximates computationally expensive calculations (e.g., Hessian matrix) to speed up simulations. nih.gov |

| Free Energy Prediction | Transfer Learning, Hypergraph Neural Networks | Transfers knowledge from simple model peptides (e.g., alanine dipeptide) to predict energetic properties of more complex systems. nih.gov |

| Function Prediction | Various (Ensemble Models, Deep Learning) | Identifies peptides with specific biological functions (e.g., therapeutic properties). frontiersin.orgfrontiersin.org |

The integration of these ML methods provides a powerful framework for advancing research on this compound, enabling more accurate predictions of its structure, dynamics, and interactions than previously possible.

Analytical Method Development and Application for N Acetyl L Tyrosyl L Alanine

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of N-Acetyl-L-tyrosyl-L-alanine, enabling its separation from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction products in the synthesis of this compound. Its application allows for the effective separation, identification, and quantification of the target dipeptide from starting materials, byproducts, and other impurities.

Typically, reversed-phase HPLC is utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For a dipeptide like this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of compounds with varying polarities.

Detection is commonly performed using a UV detector, as the tyrosine residue in the dipeptide has a chromophore that absorbs ultraviolet light, typically around 280 nm. researchgate.net The retention time of the this compound peak under specific chromatographic conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for quantitative analysis. By comparing the chromatogram of the reaction mixture to that of a pure standard, the purity of the synthesized this compound can be accurately assessed.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) in Derivatization and Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. biopharminternational.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide more detailed information about the sample's composition.

In many instances, derivatization is employed prior to UPLC analysis to enhance the detection of amino acids and peptides that may lack a strong chromophore or to improve chromatographic separation. A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as AccQ-Tag™. nih.govresearchgate.net This reagent reacts with the primary and secondary amines present in the dipeptide, attaching a fluorescent tag that significantly improves detection sensitivity. unideb.hu

The derivatized this compound can then be separated on a UPLC system, often coupled with a fluorescence detector or a mass spectrometer. The enhanced separation efficiency of UPLC is particularly beneficial for resolving closely related impurities or isomers. The combination of derivatization and UPLC allows for the accurate quantification of this compound even in complex biological matrices. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. researchgate.net It provides precise information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Common ionization techniques for the analysis of peptides like this compound include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov ESI is a soft ionization technique that is well-suited for analyzing polar molecules from a liquid phase, making it compatible with HPLC and UPLC systems (LC-MS). springernature.com MALDI is another soft ionization technique that is often used for analyzing larger molecules and complex mixtures from a solid phase.

In a typical ESI-MS analysis, the this compound molecule is protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer, providing a highly accurate molecular weight of the compound.

For further structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the amino acid sequence and the presence of modifications. The fragmentation pattern of this compound would be expected to show characteristic cleavages of the peptide bond and losses of specific side chains, allowing for unambiguous confirmation of its structure. acs.org

Spectroscopic Quantification Methods for Concentration Determination

Spectroscopic methods, particularly UV-Visible spectroscopy, offer a straightforward and non-destructive approach for determining the concentration of this compound in solution. nih.gov This technique is based on the principle that molecules absorb light at specific wavelengths.

The presence of the tyrosine residue in this compound is key to this method, as its aromatic side chain contains a chromophore that absorbs UV light. nih.gov The maximum absorbance for tyrosine-containing peptides typically occurs around 280 nm. formulationbio.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration can be determined by interpolation from the calibration curve. This method is relatively simple, rapid, and requires only a small amount of sample. formulationbio.com It is important to note that the presence of other substances that absorb at the same wavelength can interfere with the measurement, and therefore, the purity of the sample should be considered. thermofisher.com

Advanced Characterization for Material Science Applications of Related Compounds

The thermal properties of dipeptides and related compounds are crucial for their application in material science, as they provide insights into their stability and phase behavior. Thermal analysis techniques are employed to investigate these properties. asu.edu

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For dipeptide-based materials, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are particularly valuable. mtoz-biolabs.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a range of temperatures. abo.fi This technique is used to determine the thermal stability of a compound and to identify the temperatures at which decomposition occurs. For a dipeptide, the TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. abo.fi This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization), and decomposition. Exothermic or endothermic events are observed as peaks in the DTA curve.

Differential Scanning Calorimetry (DSC) is a more quantitative technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. mtoz-biolabs.com DSC can be used to determine the melting point, glass transition temperature, and enthalpy of phase transitions of a dipeptide. researchgate.net This information is critical for understanding the material's behavior at different temperatures and for designing materials with specific thermal properties. tainstruments.com

Table 2: Overview of Thermal Analysis Techniques for Dipeptide Characterization

| Technique | Principle | Information Obtained |

|---|---|---|

| TGA | Measures mass change vs. temperature | Thermal stability, decomposition temperatures |

| DTA | Measures temperature difference vs. temperature | Phase transition temperatures (melting, crystallization), reaction temperatures |

| DSC | Measures heat flow vs. temperature | Melting point, glass transition temperature, enthalpy of transitions |

Optical Property Assessment (e.g., UV-Vis Spectroscopy, Non-Linear Optics Efficiency)

The optical properties of this compound are of significant interest for various applications, particularly in the realm of nonlinear optics. The assessment of these properties typically involves techniques such as UV-Vis spectroscopy to understand its linear optical response and methods to determine its non-linear optical (NLO) efficiency.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily dictated by the electronic transitions within the tyrosine residue. The aromatic side-chain of tyrosine acts as a chromophore, responsible for the compound's characteristic absorption of light in the UV region. Generally, aromatic amino acids like tyrosine, phenylalanine, and tryptophan dominate the UV absorption of proteins and peptides between 230 and 300 nm. nih.gov

While specific experimental data for this compound is not extensively available in public literature, the expected absorption profile can be inferred from studies on L-tyrosine and related compounds. L-tyrosine in aqueous solutions exhibits absorption maxima at approximately 193 nm, 224 nm, and 275 nm. iosrjournals.org These absorption bands are attributed to π → π* electronic transitions within the phenolic side chain. iosrjournals.org The absorption peak around 275 nm is particularly characteristic of the tyrosyl chromophore. nih.gov

The N-acetylation and the peptide bond in this compound are not expected to significantly shift the primary absorption bands of the tyrosine residue, though subtle changes in the molar absorptivity and slight shifts in the peak maxima can occur due to the altered chemical environment. For instance, studies on N-acetyl-l-tyrosine ethyl ester have shown that its UV absorption spectrum is sensitive to the surrounding environment, such as the presence of different cations. nih.gov

Below is a table summarizing the typical UV-Vis absorption peaks for L-tyrosine, which are expected to be representative for this compound.

| Compound | Absorption Peak 1 (nm) | Absorption Peak 2 (nm) | Absorption Peak 3 (nm) |

|---|---|---|---|

| L-Tyrosine | ~193 | ~224 | ~275 |

This table is based on data for L-tyrosine and is illustrative of the expected absorption for this compound. iosrjournals.org

Non-Linear Optics (NLO) Efficiency

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Amino acids and their derivatives are promising candidates for NLO materials due to their non-centrosymmetric crystal structures.

Direct experimental measurement of the NLO efficiency for this compound is not widely reported. However, research on related compounds, such as N-acetyl-L-alanine (NALA), provides strong indications of the potential NLO properties of this dipeptide. Single crystals of NALA have been shown to exhibit second-harmonic generation (SHG) efficiency that is 1.4 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). jetir.orgrepec.org The UV cut-off wavelength for NALA has been reported to be 231 nm, which is a crucial parameter for NLO applications. jetir.org

The presence of the chiral carbon atoms and the potential for forming non-centrosymmetric crystal structures suggest that this compound would also be a promising candidate for NLO applications. The extended π-electron system of the tyrosine residue could further enhance the NLO properties compared to NALA.

The table below presents the reported NLO properties of N-acetyl-L-alanine as a reference.

| Compound | Relative SHG Efficiency (vs. KDP) | UV Cut-off Wavelength (nm) |

|---|---|---|

| N-acetyl-L-alanine (NALA) | 1.4 | 231 |

This table is based on reported data for N-acetyl-L-alanine and serves as an indicator of the potential NLO properties of this compound. jetir.orgrepec.org

Further research involving the growth of high-quality single crystals of this compound and their characterization using techniques like the Kurtz-Perry powder method would be necessary to definitively determine its SHG efficiency and other NLO parameters.

Future Directions and Emerging Research Areas Pertaining to N Acetyl L Tyrosyl L Alanine

Development of Novel Peptide Analogues with Tunable Biochemical Properties

The development of novel peptide analogues based on the N-Acetyl-L-tyrosyl-L-alanine scaffold is a promising avenue for creating molecules with tailored biochemical and biophysical properties. N-terminal acetylation is a known strategy to enhance the stability of peptides against enzymatic degradation. formulationbio.com This modification neutralizes the positive charge at the N-terminus, which can influence the peptide's interaction with biological membranes and receptors. creative-proteomics.com

By systematically modifying the tyrosine and alanine (B10760859) residues, researchers can fine-tune properties such as hydrophobicity, charge distribution, and conformational flexibility. For instance, substituting the tyrosine with other aromatic or non-aromatic amino acids, or replacing alanine with bulkier or charged residues, could dramatically alter the peptide's biological activity. The synthesis of such analogues can be achieved through established solid-phase or solution-phase peptide synthesis methodologies. nih.gov

Table 1: Potential Modifications of this compound and their Predicted Biochemical Impact

| Modification | Predicted Effect on Biochemical Properties | Potential Research Application |

| Substitution of L-Tyrosine with D-Tyrosine | Increased resistance to proteolysis | Development of longer-lasting peptide therapeutics |

| Replacement of L-Alanine with Glycine | Increased conformational flexibility | Studying the impact of backbone flexibility on receptor binding |

| Replacement of L-Alanine with Valine or Leucine | Increased hydrophobicity | Investigating interactions with hydrophobic pockets in enzymes or receptors |

| Phosphorylation of the Tyrosine residue | Introduction of a negative charge, potential for signaling | Probing kinase-phosphatase signaling pathways |

| Halogenation of the Tyrosine ring | Altered electronic properties and potential for altered binding affinity | Creating novel enzyme inhibitors or receptor ligands |

Interdisciplinary Approaches in Chemical Biology and Enzymology

The study of this compound provides a fertile ground for interdisciplinary research combining chemical biology and enzymology. A key area of investigation is the interaction of this dipeptide with various enzymes, particularly peptidases and amidases. N-acetylated peptides can be substrates for specific hydrolases, and understanding these interactions can shed light on metabolic pathways and enzyme specificity. nih.gov For example, N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) is an enzyme known to cleave the related dipeptide N-acetyl-L-aspartyl-L-glutamate. nih.gov Investigating whether a similar enzyme acts on this compound could reveal novel enzymatic activities in biological systems.

Furthermore, N-terminal acetylation can significantly impact the enzymatic breakdown of peptides. sinopep.com Research in this area could involve incubating this compound with cell extracts or purified enzymes and analyzing the degradation products using techniques like HPLC and mass spectrometry. This could lead to the discovery of novel enzymes involved in peptide metabolism.

Advancements in Computational Predictive Power for Peptide Design and Interaction

Computational modeling is a powerful tool for predicting the biochemical properties of peptides like this compound. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the dipeptide in different solvent environments. units.it These simulations can reveal the preferred three-dimensional structures and the flexibility of the molecule, which are crucial for its biological activity.

Moreover, docking studies can be employed to predict the binding of this compound to the active sites of enzymes. acs.org By creating a computational model of a target enzyme, researchers can simulate how the dipeptide might interact with key amino acid residues, providing a rational basis for designing more potent inhibitors or substrates. The accuracy of these predictions can be enhanced by combining computational data with experimental results from techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Table 2: Computational Approaches for Studying this compound

| Computational Method | Information Gained | Application in Research |

| Molecular Dynamics (MD) Simulations | Conformational preferences, flexibility, solvent interactions | Understanding the structural basis of biological activity |

| Quantum Mechanics (QM) Calculations | Electronic properties, charge distribution, reaction mechanisms | Elucidating enzymatic reaction mechanisms at a subatomic level |

| Molecular Docking | Binding modes and affinities to target proteins | Virtual screening for potential enzyme inhibitors or receptor ligands |

| Free Energy Perturbation (FEP) | Relative binding affinities of analogues | Guiding the rational design of more potent peptide analogues |

Exploration of Unconventional Biochemical Pathways and Metabolic Roles

The presence of an N-acetylated N-terminus opens up the possibility that this compound could be involved in unconventional biochemical pathways. N-terminal acetylation is a widespread modification in eukaryotes and can influence a protein's half-life, subcellular localization, and interactions with other proteins. cellsignal.comnih.gov While much of this research has focused on larger proteins, small N-acetylated peptides could also have signaling or regulatory roles.

Future research could explore whether this compound or similar molecules can act as signaling molecules, perhaps by binding to specific receptors or modulating the activity of enzymes in a non-canonical fashion. The acetylation of amino acids and peptides is also linked to various metabolic processes and can be influenced by the nutritional state of the cell. researchgate.netnih.gov Investigating the metabolic fate of this compound could reveal new connections between peptide metabolism and broader cellular physiology. This could involve tracer studies using isotopically labeled versions of the dipeptide to follow its journey through cellular metabolic networks.

Q & A

Advanced Question

- Density Functional Theory (DFT): B3LYP/6-31G* calculations predict vibrational frequencies and hydration effects, particularly for amide I/II bands and hydrogen-bonding networks .

- Molecular Dynamics (MD) Simulations: Enhanced-sampling techniques (e.g., variationally enhanced sampling) map free energy landscapes to identify stable conformers and transition states in aqueous environments .

- Charge Density Analysis: Topological analysis of experimental X-ray data quantifies electron density distributions, enabling comparisons with theoretical models .

How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Basic Question

- pH Stability: Incubate the peptide in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use mass spectrometry to identify hydrolysis products (e.g., free tyrosine or alanine residues).

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

- Long-Term Storage: Store lyophilized samples at -20°C under argon to prevent oxidation and hygroscopic degradation .

What advanced spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound crystals?

Advanced Question

- Polarized Raman Spectroscopy: Resolves orientation-dependent vibrational modes of amide bonds and aromatic side chains.

- Solid-State NMR: N- and C-labeled samples provide insights into backbone dynamics and hydrogen-bond strengths.

- X-Ray Charge Density Analysis: Quantifies electron density distributions at bond critical points (e.g., ρ(r) and ∇²ρ(r)) to classify hydrogen bonds as strong (>0.02 e⁻/ų) or weak (<0.01 e⁻/ų) .

How can researchers address challenges in reproducing published synthetic yields for this compound?

Basic Question

- Parameter Optimization: Re-examine reaction conditions (e.g., solvent purity, coupling agent stoichiometry).

- Analytical Validation: Cross-check purity assessments using orthogonal methods (e.g., NMR vs. HPLC-MS) to rule out co-eluting impurities .

- Environmental Controls: Ensure consistent humidity and temperature during SPPS to prevent premature deprotection or aggregation.

What strategies are effective for analyzing intermolecular interactions in this compound co-crystals?

Advanced Question

- Co-Crystallization Screens: Use high-throughput vapor diffusion with diverse co-formers (e.g., carboxylic acids) to explore packing motifs.

- Hirshfeld Surface Analysis: Map fingerprint plots to identify dominant interactions (e.g., O–H···O vs. C–H···π contacts) and compare with parent peptide structures .

- Energy Frameworks: Construct 3D interaction networks using CrystalExplorer to visualize stabilization energies and prioritize dominant contacts .

How does the incorporation of L-tyrosine influence the electronic properties of this compound compared to simpler peptides?

Advanced Question

- Aromatic Side Chain Effects: The tyrosine phenolic group introduces π-π stacking and hydrogen-bonding capabilities, altering electron density along the peptide backbone.

- DFT-Based Comparisons: Contrast electrostatic potential maps of this compound with alanine-only analogs to quantify polarization effects .

- UV-Vis Spectroscopy: Monitor tyrosine’s absorbance at 274 nm to assess environmental polarity and aggregation states in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.